
2-Methyl-5-(3-trifluoromethoxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(3-trifluoromethoxyphenyl)phenol, 95%, is a synthetic compound that has become increasingly important in research and industrial applications due to its unique properties. This compound is a derivative of phenol and has been used in a variety of applications, including as a synthetic intermediate in the production of pharmaceuticals, agrochemicals, and other industrial products. It has also been studied for its potential use as a catalyst in organic synthesis.
Aplicaciones Científicas De Investigación
2-Methyl-5-(3-trifluoromethoxyphenyl)phenol, 95%, has been studied for its potential use in scientific research applications. It has been used as a catalyst in organic synthesis, and has been studied for its ability to form stable organometallic complexes. It has also been studied for its potential use as a reagent in the synthesis of biologically active compounds. Additionally, it has been studied for its potential use in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-(3-trifluoromethoxyphenyl)phenol, 95%, is not fully understood. However, it is thought to act as a catalyst in organic synthesis reactions, and it is thought to form stable organometallic complexes. Additionally, it is thought to be able to form hydrogen bonds with other molecules, allowing it to act as a proton donor or acceptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Methyl-5-(3-trifluoromethoxyphenyl)phenol, 95%, have not been extensively studied. However, it is thought to be non-toxic and non-irritating, and it is not known to have any significant adverse effects on humans or other organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-5-(3-trifluoromethoxyphenyl)phenol, 95%, has several advantages and limitations for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under most laboratory conditions. Additionally, it is a relatively non-toxic compound and is not known to have any significant adverse effects on humans or other organisms. However, it is not soluble in water and is not suitable for use in aqueous solutions.
Direcciones Futuras
The potential future directions for 2-Methyl-5-(3-trifluoromethoxyphenyl)phenol, 95%, are numerous. It could be used in the synthesis of new pharmaceuticals and agrochemicals, as well as in the manufacture of polymers and other materials. It could also be used as a catalyst in organic synthesis, and it could be studied for its potential use in the synthesis of biologically active compounds. Additionally, it could be studied for its potential use in the development of new technologies and products.
Métodos De Síntesis
2-Methyl-5-(3-trifluoromethoxyphenyl)phenol, 95%, can be synthesized in a variety of ways, including through the use of a Grignard reaction or a Friedel-Crafts acylation. The Grignard reaction involves the reaction of a Grignard reagent with an aldehyde or ketone to produce a tertiary alcohol. The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acid chloride or anhydride to produce an ester. Both methods can be used to synthesize 2-Methyl-5-(3-trifluoromethoxyphenyl)phenol, 95%.
Propiedades
IUPAC Name |
2-methyl-5-[3-(trifluoromethoxy)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c1-9-5-6-11(8-13(9)18)10-3-2-4-12(7-10)19-14(15,16)17/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZKAUWRFNXNLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684011 |
Source


|
| Record name | 4-Methyl-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261578-07-7 |
Source


|
| Record name | 4-Methyl-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


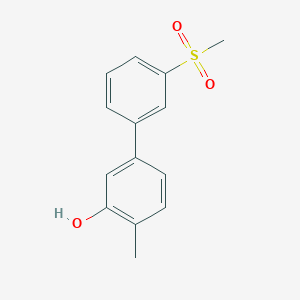



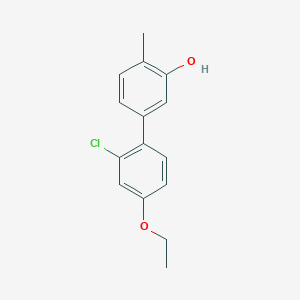
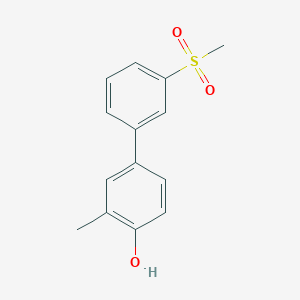


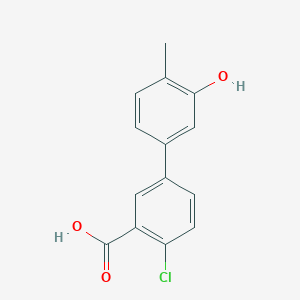
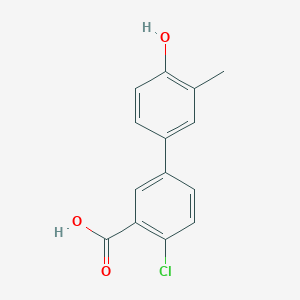
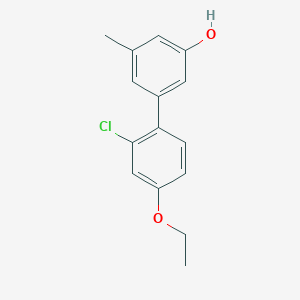
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylphenol, 95%](/img/structure/B6372405.png)
